OSS_128167

Vue d'ensemble

Description

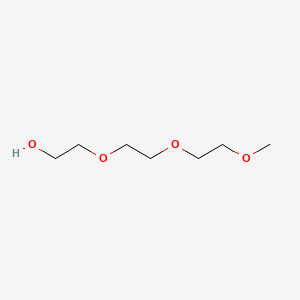

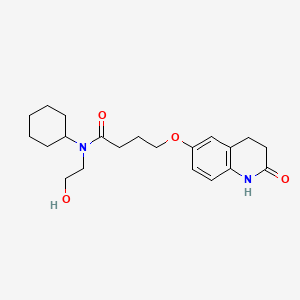

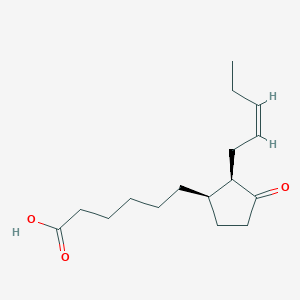

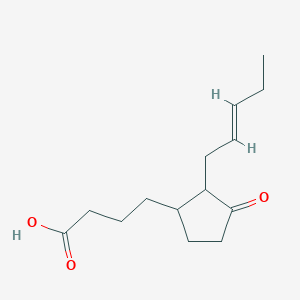

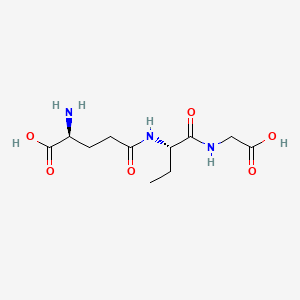

The compound “5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains multiple functional groups including carbonyl, amino, and hydroxy groups .

Applications De Recherche Scientifique

1. Activités antitumorales dans le lymphome diffus à grandes cellules B (DLBCL) OSS_128167 a été trouvé pour présenter des activités antitumorales dans le DLBCL par la régulation négative de la signalisation PI3K . Il s'agit d'un nouvel inhibiteur de petite molécule ciblant spécifiquement Sirt6, un membre de la famille des sirtuines mammaliennes . Ce composé a induit une chimio-sensibilisation dans les cellules de myélome multiple (MM) . Les effets antitumoraux d'this compound dans le DLBCL ont été confirmés par diverses méthodes, notamment l'immunohistochimie (IHC), l'analyse du séquençage de l'ARN (ARN-seq), les analyses d'enrichissement fonctionnel de l'ontologie des gènes (GO) et l'analyse d'enrichissement des ensembles de gènes (GSEA) .

2. Restriction de la transcription et de la réplication du virus de l'hépatite B this compound s'est avéré restreindre la transcription et la réplication du virus de l'hépatite B (VHB) . Il a été constaté qu'this compound pouvait réduire le niveau d'ADN de l'enveloppe virale du VHB et d'ARN de 3,5 Kb in vitro . Le niveau d'ADN du VHB et d'ARN de 3,5 Kb a également été considérablement supprimé par l'administration d'this compound chez des souris transgéniques pour le VHB . Des études mécanistiques supplémentaires ont montré que le promoteur principal du VHB était significativement activé par Sirt6 par la régulation positive de l'expression des récepteurs activés par les proliférateurs de peroxysomes α (PPARα) .

Exacerbation de la cardiomyopathie diabétique (DCM)

this compound a été trouvé pour exacerber la DCM . Mécaniquement, this compound s'est avéré augmenter les niveaux de facteurs inflammatoires et d'espèces réactives de l'oxygène (ROS) in vitro et in vivo . Il a facilité la réponse inflammatoire et favorisé la production de ROS tout en aggravant le développement de la DCM .

Mécanisme D'action

Target of Action

OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a member of the mammalian sirtuins family . SIRT6 functions as a highly conserved ADP-ribosylase and NAD+ dependent deacylase . It is closely related to the occurrence and development of various solid tumors and multiple myeloma (MM) .

Mode of Action

this compound specifically targets SIRT6, inducing chemosensitization in MM cells . It interacts with SIRT6, leading to the down-regulation of PI3K signaling . This interaction results in the activation of PI3K/Akt/mTOR signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . By inhibiting SIRT6, this compound down-regulates this pathway, leading to anti-tumor effects . It also affects the inflammatory response and promotes the production of reactive oxygen species (ROS) .

Pharmacokinetics

It is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed in the body to reach its target sites.

Result of Action

The inhibition of SIRT6 by this compound leads to various molecular and cellular effects. It has been shown to suppress growth and induce apoptosis in Diffuse Large B-Cell Lymphoma (DLBCL) cells . It also enhances the sensitivity of these cells to chemotherapeutic agents . In addition, this compound has been found to inhibit HBV transcription and replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of SIRT6 has been found to correlate with advanced age, Ann Arbor stage, and IPI score . .

Activité Biologique

5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid has been studied for its potential biological activity. Studies have shown that 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid can inhibit the growth of cancer cells, as well as inhibit the growth of bacteria. 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid has also been shown to have anti-inflammatory and antioxidant activity.

Biochemical and Physiological Effects

5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid can modulate the activity of enzymes, as well as modulate the activity of receptors. 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid has also been shown to have anti-cancer, anti-inflammatory, and antioxidant activity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid in laboratory experiments include its ease of synthesis, its ability to be used as a drug delivery vehicle, and its ability to modulate the activity of enzymes and receptors. The limitations of using 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid in laboratory experiments include its potential toxicity and its limited availability.

Orientations Futures

The potential future directions of research on 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid include the development of new drug delivery vehicles, the development of new compounds with unique properties, and the development of new methods for the synthesis of 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid. Additionally, further research on the biochemical and physiological effects of 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid could lead to the development of new drugs and therapies. Finally, further research on the mechanism of action of 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid could lead to the development of new drugs and therapies.

Propriétés

IUPAC Name |

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWLEGCECXGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is OSS_128167 and what is its primary target?

A1: this compound (5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid) is a small molecule inhibitor that specifically targets Sirtuin 6 (SIRT6). [, ] SIRT6 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including DNA repair, metabolism, and inflammation.

Q2: How does this compound interact with SIRT6 and what are the downstream effects of this interaction?

A2: While the precise mechanism of interaction between this compound and SIRT6 requires further investigation, studies suggest that this compound inhibits SIRT6 activity. [, , , ] This inhibition has been linked to several downstream effects, including:

- Downregulation of PI3K/Akt/mTOR signaling: This signaling pathway is often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Studies show that this compound can inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR, ultimately suppressing the growth of diffuse large B-cell lymphoma (DLBCL) cells. [, ]

- Activation of the ERK1/2 pathway and inhibition of autophagy: In acute respiratory distress syndrome (ARDS) models, this compound was found to activate the ERK1/2 pathway and inhibit autophagy, potentially exacerbating lung injury. []

- Suppression of HBV transcription and replication: Research suggests that this compound can suppress Hepatitis B virus (HBV) by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα) and reducing HBV core promoter activity. []

Q3: What are the potential therapeutic applications of this compound based on its observed effects in preclinical studies?

A3: Preclinical studies suggest that this compound holds therapeutic potential for:

- Diffuse large B-cell lymphoma (DLBCL): Studies have demonstrated that this compound exhibits anti-lymphoma effects, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway and enhancing the sensitivity of DLBCL cells to chemotherapeutic agents like Doxorubicin and bendamustine. [, ]

- Hepatitis B: this compound has been shown to inhibit HBV transcription and replication in vitro and in vivo, indicating potential as an antiviral agent. []

Q4: Has this compound been tested in clinical trials for any disease indications?

A4: At present, there is no publicly available information regarding clinical trials involving this compound. Further research is needed to evaluate its safety and efficacy in humans.

Q5: Are there any known safety concerns or toxicities associated with this compound?

A5: While preclinical studies provide valuable insights into the potential applications and mechanisms of action of this compound, it is crucial to note that comprehensive toxicity and safety profiles have yet to be established. Further research is required to fully understand the potential adverse effects of this compound.

Q6: What is the role of SIRT6 in cell senescence and aging, and how does this compound impact this process?

A6: SIRT6 plays a complex role in cell senescence and aging, and its function can vary depending on the cellular context. Studies suggest that downregulation of SIRT6 can contribute to cellular senescence. [] Research using the CD38 inhibitor Cyanidin-3-O-glucoside (C3G) demonstrated that inhibiting CD38 increased SIRT6 expression and inhibited cell senescence, while this compound, as a SIRT6 inhibitor, exacerbated the senescent process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.